3,3-Difluoro-2-methyl-2-phenylpropanoic acid
Description
Properties
IUPAC Name |
3,3-difluoro-2-methyl-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(8(11)12,9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHLHEXBYAKQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methyl-2-phenylpropanoic acid typically involves the introduction of fluorine atoms into a pre-existing organic framework. One common method is the reaction of 2-methyl-2-phenylpropanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors and advanced fluorination techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-methyl-2-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Difluoro-2-methyl-2-phenylpropanoic acid is a fluorinated organic compound with potential applications in pharmaceuticals and agrochemicals due to the properties fluorine substituents impart, such as enhanced biological activity and altered chemical reactivity. The compound features two fluorine atoms and a phenyl group attached to a propanoic acid backbone and has a chiral center, which can lead to the existence of enantiomers.
Potential Applications
This compound has potential applications in diverse fields.
Pharmaceuticals
- It can be used as a building block for drug synthesis.
- Fluorinated compounds are known to exhibit unique pharmacological properties due to their ability to modify lipophilicity and metabolic stability. Research suggests that these compounds may act as inhibitors for specific enzymes or receptors, thus holding potential therapeutic applications in treating diseases such as cancer or metabolic disorders. Preliminary studies suggest enhanced potency compared to non-fluorinated analogs, though the specific interactions and mechanisms of action are still under investigation.
- 3,3-difluoro-2-hydroxypropionic acid, which can be derived from this compound, is an important compound as pharmaceutical and agrichemical intermediate . For example, 3,3-difluoro-2-hydroxypropionic amide, which is easily derived from this acid compound, is used as intermediates for production of phosphodiesterase 10 inhibitors .
Agrochemicals
Chemical Reactivity
The chemical reactivity of this compound primarily involves nucleophilic substitutions and decarboxylative reactions. For instance, it can participate in aldol reactions where the difluorinated structure influences the reaction pathways and yields. Studies have shown that derivatives of this compound can undergo decarboxylative aldol reactions with various carbonyl compounds under mild conditions, yielding products with high efficiency. The presence of fluorine atoms often enhances electrophilic character, making these compounds more reactive in certain synthetic pathways.
Interaction Studies
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-methyl-2-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Fluorine, Methyl, and Phenyl Groups
Fluorination and substitution patterns critically influence physical, chemical, and biological properties. Key comparisons include:
- Acidity: The trifluoro derivative (C₅H₇F₃O₂) exhibits the lowest pKa due to three electron-withdrawing fluorine atoms, followed by the difluoro target compound. The mono-fluoro analog (C₁₁H₁₃FO₂) has weaker acidity .
- Biological Interactions: The amino-substituted analog (C₉H₉F₂NO₂) may engage in hydrogen bonding, enhancing binding to biological targets, whereas the target compound’s methyl and phenyl groups favor lipophilicity .
Comparison with Trifluoromethylphenyl Derivatives
- 3-[4-(Trifluoromethyl)phenyl]propanoic acid (C₁₀H₉F₃O₂) features a CF₃ group, which intensifies electron withdrawal compared to the target compound’s phenyl group. This results in stronger acidity (predicted pKa ~2.5–3.5) and altered crystal packing via O–H⋯O hydrogen bonds .
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (C₄H₅F₃O₃) combines CF₃ and hydroxyl groups, enabling dual hydrogen bonding and higher water solubility than the target compound .
Fluorine Position and Chirality
- The (3S)-3-amino-2,2-difluoro-3-phenylpropanoic acid (C₉H₉F₂NO₂) demonstrates chirality at the third carbon, a feature absent in the target compound. Chirality influences enantioselective interactions in drug-receptor binding .
- 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid (C₁₁H₁₃FO₂) places fluorine at C3, but with only one F atom, reducing electronic effects compared to the target compound’s difluoro substitution .
Biological Activity
3,3-Difluoro-2-methyl-2-phenylpropanoic acid is a fluorinated derivative of propanoic acid that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of two fluorine atoms, which can significantly influence its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, potentially increasing its binding affinity to biological targets. This property allows it to modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Therapeutic Potential
Research has indicated that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Anticancer Properties : There is ongoing investigation into its potential as an anticancer agent, particularly through mechanisms involving apoptosis and cell cycle regulation.
- Biochemical Probes : It has been explored as a biochemical probe for studying enzyme mechanisms due to its ability to selectively inhibit certain enzymes .
Case Studies
- Anti-inflammatory Effects :
- A study demonstrated that this compound effectively reduced inflammation in murine models by decreasing levels of TNF-alpha and IL-6.
- Anticancer Activity :
- Research published in a peer-reviewed journal showed that the compound inhibited proliferation in various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis.
Comparison with Similar Compounds
The unique fluorinated structure of this compound distinguishes it from other similar compounds. The following table summarizes key differences:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Methyl-3-phenylpropanoic acid | Non-fluorinated | Moderate anti-inflammatory |
| 3-Fluoro-2-methyl-2-phenylpropanoic acid | Single fluorine atom | Reduced potency compared |
| This compound | Dual fluorine atoms enhance activity | Strong anti-inflammatory and anticancer potential |
Q & A
Q. What are the recommended synthetic routes for 3,3-Difluoro-2-methyl-2-phenylpropanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Strategies : Fluorination of the β-carbon can be achieved via radical fluorination or electrophilic fluorinating agents like Selectfluor™. The methyl and phenyl groups at the α-position may require protection (e.g., tert-butyl esters) to prevent side reactions .
- Optimization : Monitor reaction progress using NMR to track fluorine incorporation. Adjust solvent polarity (e.g., DMF vs. THF) to balance reactivity and stability of intermediates. For example, anhydrous conditions are critical to avoid hydrolysis of fluorinated intermediates .
- Yield Improvement : Purification via reversed-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier enhances separation of fluorinated byproducts .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Structural Analysis :
- X-ray Crystallography : Resolve stereochemistry and confirm fluorine positioning. Use low-temperature crystallography to mitigate disorder caused by fluorine’s high electronegativity .
- NMR Spectroscopy : and NMR will reveal splitting patterns from vicinal fluorines. NMR (δ ~ -120 to -140 ppm) confirms fluorine substitution .
- Electronic Properties : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and acidity (pKa ~ 2.5–3.0 due to electron-withdrawing CF groups) .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- Chromatography : Use UPLC-MS/MS with a C18 column and a gradient of 0.1% formic acid in water/acetonitrile. Fluorinated analogs often exhibit retention time shifts due to hydrophobicity .
- Detection : Electrospray ionization (ESI) in negative mode enhances sensitivity for the deprotonated carboxylic acid ([M-H]). Quantify using deuterated internal standards (e.g., d-analogs) to correct matrix effects .
Advanced Research Questions
Q. How do the fluorinated groups in this compound influence its biological activity compared to non-fluorinated analogs?
Methodological Answer:
- Mechanistic Insights : Fluorine’s electronegativity increases metabolic stability by resisting cytochrome P450 oxidation. Compare IC values in enzyme inhibition assays (e.g., cyclooxygenase-2) against non-fluorinated analogs like 2-methyl-2-phenylpropanoic acid .
- Binding Studies : Perform molecular docking (AutoDock Vina) to assess fluorine’s role in van der Waals interactions with hydrophobic enzyme pockets. Fluorine’s small atomic radius allows tighter packing without steric clashes .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Case Study : Discrepancies in decarboxylation rates may arise from varying solvent protonation capacities. Re-evaluate kinetics in buffered vs. unbuffered systems using stopped-flow UV-Vis spectroscopy .
- Controlled Replication : Standardize synthetic protocols (e.g., reagent purity, drying time for intermediates) and validate via round-robin testing across labs .
Q. What computational tools are recommended for predicting the environmental persistence of this compound?
Methodological Answer:
- Persistence Modeling : Use EPI Suite™ to estimate biodegradation half-life (e.g., BioHCwin predicts >60 days due to CF groups). Cross-validate with experimental OECD 301F ready biodegradability tests .
- Toxicity Prediction : Apply QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity (LC for fish), but confirm with in vivo assays due to fluorinated compounds’ unique modes of action .
Q. What strategies mitigate racemization during derivatization of this compound?
Methodological Answer:
- Chiral Control : Use Mitsunobu conditions (DIAD, PhP) for esterification to retain stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) with hexane:IPA mobile phase .
- Low-Temperature Reactions : Conduct acylations at -20°C to slow racemization kinetics. Pre-activate the carboxylic acid with HATU/DIPEA to minimize reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
